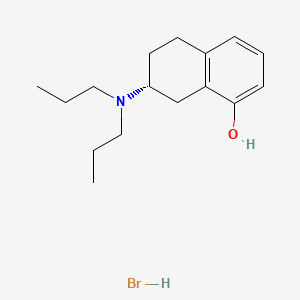

(R)-(+)-8-Hydroxy-DPAT hydrobromide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPBOZTBNNDLN-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474688 | |

| Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78095-19-9 | |

| Record name | (+)8-OH-DPAT hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-8-Hydroxy-DPAT hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6YNT39TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of R + 8 Hydroxy Dpat

Selective 5-HT1A Receptor Agonism

(R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a foundational research tool extensively utilized to investigate the function of the 5-HT1A receptor. wikipedia.org This aminotetralin derivative was one of the first highly selective and potent full agonists discovered for this receptor subtype, establishing it as a standard for studying 5-HT1A-mediated physiological and biochemical responses. wikipedia.orglsu.edu Its primary action is centered on its high-affinity binding and activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to neuronal hyperpolarization and a reduction in firing rate. wikipedia.org

(R)-(+)-8-Hydroxy-DPAT hydrobromide is recognized as a full and potent agonist at the 5-HT1A receptor. lsu.edunih.gov Biochemical and computational studies confirm that the R-enantiomer, in particular, demonstrates the characteristics of a full agonist. nih.gov This activity is responsible for eliciting various well-documented serotonergic behaviors and physiological responses in preclinical models. nih.gov For instance, its administration leads to a decrease in the synthesis and turnover of serotonin (B10506) in various brain regions, a classic indicator of 5-HT1A receptor activation. lsu.edu However, it is noteworthy that some in vivo studies have characterized both enantiomers as partial agonists in specific contexts, such as at postsynaptic 5-HT1A receptors in the hippocampus, where they were observed to antagonize the suppressant effects of serotonin itself. researchgate.netnih.gov

The efficacy of (R)-(+)-8-OH-DPAT is often compared to that of the endogenous neurotransmitter, serotonin (5-HT). In certain experimental models, 8-OH-DPAT effectively mimics the action of serotonin. For example, it has been shown to replicate serotonin's effect in reducing excitatory post-synaptic potentials in the entorhinal cortex. caymanchem.com However, the relationship is complex. Studies using in vivo microiontophoresis on dorsal hippocampus CA3 pyramidal neurons revealed that while both the R- and S-enantiomers of 8-OH-DPAT suppressed neuronal firing, they also antagonized the effect of concurrently applied 5-HT, demonstrating partial agonistic activity in this system. researchgate.net This suggests that while potent, its functional efficacy may not always equate to that of endogenous serotonin across all tissues and signaling pathways.

The pharmacological activity of 8-OH-DPAT is highly dependent on its stereochemistry, with the R- and S-enantiomers exhibiting distinct pharmacological profiles at the 5-HT1A receptor. lsu.edunih.gov Although much of the early research was conducted using the racemic mixture, subsequent investigations have highlighted the critical differences between the two isomers. nih.govresearchgate.net

There is a clear distinction in the intrinsic activity and functional efficacy between the two enantiomers. The R-(+)-enantiomer is consistently reported to be a potent, full agonist with significantly greater efficacy than the S-(-)-enantiomer. lsu.edunih.gov In contrast, the S-enantiomer is generally characterized as a partial agonist. lsu.edu

This difference in efficacy is evident in various functional assays. For example, in studies measuring the suppression of firing activity in CA3 pyramidal neurons, the R-(+)-enantiomer was approximately twice as effective as the S-(-)-enantiomer. researchgate.netnih.gov Similarly, the hypothermic response induced by the R-enantiomer is both greater in magnitude and longer in duration compared to that induced by the S-enantiomer. researchgate.netnih.gov Despite these differences in efficacy, both R- and S-8-OH-DPAT have been shown to possess similar binding affinities for 5-HT1A receptors in the rat hippocampus. lsu.edu

| Parameter | R-(+)-8-OH-DPAT | S-(-)-8-OH-DPAT | Racemic 8-OH-DPAT | Reference |

| Activity at 5-HT1A | Full Agonist | Partial Agonist | Similar to R-enantiomer | nih.gov, lsu.edu |

| Efficacy (Neuron Firing) | ~2-fold greater | Lower | - | researchgate.net, nih.gov |

| Efficacy (Hypothermia) | Greater & Longer Lasting | Weaker | Dose-dependent | researchgate.net, nih.gov |

| Affinity (5-HT1A) | 1.39 ± 0.14 nM | 12.71 ± 1.54 nM | - | lsu.edu |

The stereoselectivity of the enantiomers has a profound impact on receptor activation and the subsequent downstream signaling cascades. Molecular modeling studies have provided insight into these differences at the molecular level, suggesting distinct binding profiles within the receptor pocket that account for the observed variance in intrinsic activity. nih.gov The R-enantiomer's interaction with the 5-HT1A receptor leads to a more robust activation, resulting in stronger and more sustained physiological effects. nih.govresearchgate.net This differential activation translates directly to functional outcomes; the greater agonistic activity of R-(+)-OH-DPAT is responsible for its more pronounced effects on body temperature and neuronal activity compared to the S-enantiomer. researchgate.netnih.gov Downstream, the activation of 5-HT1A receptors by 8-OH-DPAT has been linked to the interaction between PKCδ and p47phox, leading to oxidative stress and other cellular changes that mediate its behavioral effects. nih.gov

Stereoselective Interactions with 5-HT1A Receptors: R- versus S-Enantiomer

Interactions with Other Serotonin Receptor Subtypes

While (R)-(+)-8-OH-DPAT is renowned for its selectivity for the 5-HT1A receptor, it is not entirely exclusive in its binding profile. Research has revealed that it possesses a moderate affinity for the 5-HT7 receptor. wikipedia.orgrndsystems.com The pKi value for its binding to human 5-HT7 receptors has been reported as 6.6, and the Ki as 466 nM. rndsystems.commedchemexpress.com This interaction is functionally relevant, as 8-OH-DPAT can act as a partial agonist at this receptor subtype.

Furthermore, studies on cloned human 5-HT1D receptors have shown that 8-OH-DPAT and its enantiomers can interact with these sites. In this case, R(+)-8-OH-DPAT demonstrated potent intrinsic activity, with an EC50 value of 30 nM at 5-HT1D alpha receptors. Interestingly, the stereoselectivity at this receptor differs from that at the 5-HT1A receptor; racemic 8-OH-DPAT and S(-)-8-OH-DPAT showed similar agonist efficacy but were 2 and 75 times less potent, respectively, than the R(+) enantiomer. nih.gov The compound binds only weakly to the 5-HT1B receptor subtype. medchemexpress.com

| Receptor Subtype | Interaction Type | Affinity/Potency Data | Reference |

| 5-HT1A | Full Agonist (R-enantiomer) | pIC50: 8.19; EC50: 12 nM | caymanchem.com, medchemexpress.com |

| 5-HT7 | Partial Agonist | pKi: 6.6; Ki: 466 nM | rndsystems.com, medchemexpress.com, |

| 5-HT1Dα | Agonist (R-enantiomer) | EC50: 30 nM | nih.gov |

| 5-HT1B | Weak Binding | pIC50: 5.42 | medchemexpress.com |

Interactions with Non-Serotonergic Receptors

(R)-(+)-8-Hydroxy-DPAT also interacts with the adrenergic system, specifically with alpha-2 adrenoceptors. Binding studies have shown that the (+) enantiomer has a discernible affinity for these receptors, with a notable selectivity for the alpha-2B subtype. nih.gov In competition binding experiments, (+)-8-OH-DPAT displayed approximately 10-fold selectivity for the human alpha-2B adrenoceptor, with a pKi value of around 7, over the alpha-2A and alpha-2C subtypes. This interaction is functionally relevant, as high doses of the compound have been observed to lower blood pressure through the activation of central alpha-2 adrenoceptors.

| Receptor Subtype | Affinity Value (pKi) | Selectivity | Reference |

|---|---|---|---|

| Human alpha-2B | ~7 | ~10-fold over alpha-2A and -2C | nih.gov |

| Species/Cell Line | Radioligand | Affinity Value (pKi) | Affinity Value (Ki) | Reference |

|---|---|---|---|---|

| CHO-K1 cells | [3H]U-86,170 | 5.95 | 1126 nM | nih.gov |

| Rat striatum | [3H]spiperone | 6.0 | <6 nM (Log Ki) | nih.gov |

The interaction of (R)-(+)-8-Hydroxy-DPAT with the serotonin transporter (SERT) is complex and appears to be context-dependent. Some literature describes the compound as a serotonin reuptake inhibitor or releasing agent. wikipedia.org In vitro studies have shown that 8-OH-DPAT can inhibit serotonin uptake, although at concentrations much higher than those needed to activate 5-HT1A receptors. nih.gov

However, other research presents a more nuanced picture. For instance, systemic administration of (R)-(+)-8-OH-DPAT has been found to inhibit amphetamine-induced serotonin release in the rat medial prefrontal cortex. nih.gov This effect suggests a modulatory role on serotonin dynamics, mediated by its primary action at 5-HT1A receptors, rather than a direct action as a releasing agent. nih.gov Conversely, direct administration of 8-OH-DPAT into the medial preoptic area via reverse dialysis resulted in an increase in extracellular serotonin levels, an effect that was not blocked by a 5-HT1A antagonist. nih.gov These seemingly contradictory findings suggest that the effect of (R)-(+)-8-Hydroxy-DPAT on serotonin levels is multifaceted, potentially involving both indirect (receptor-mediated) and direct (transporter-related) mechanisms that are dependent on the route of administration and the specific brain region being studied.

Cellular and Molecular Mechanisms of Action of R + 8 Hydroxy Dpat

G Protein Coupling and Signal Transduction Cascades

The initial and pivotal step in the mechanism of action of (R)-(+)-8-Hydroxy-DPAT involves its binding to and activation of the 5-HT1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org This interaction initiates a cascade of intracellular events, fundamentally altering the functional state of the neuron.

Gi/o Protein Coupling

The 5-HT1A receptor is canonically coupled to the Gi/o family of heterotrimeric G proteins. wikipedia.org Upon agonist binding by (R)-(+)-8-Hydroxy-DPAT, the receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then proceed to interact with and modulate the activity of various downstream effector proteins.

Modulation of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Production

One of the primary downstream consequences of Gi/o protein activation by the (R)-(+)-8-Hydroxy-DPAT-bound 5-HT1A receptor is the inhibition of adenylate cyclase. nih.gov The activated Gαi/o subunit directly interacts with and inhibits this enzyme, leading to a significant reduction in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This attenuation of cAMP levels has widespread implications for cellular function, as cAMP is a crucial activator of protein kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, including transcription factors and ion channels.

However, it is noteworthy that some studies have reported that 8-OH-DPAT can, under certain experimental conditions, lead to an increase in cAMP production, an effect attributed to its activity at the 5-HT7 receptor, for which it has a lower affinity. nih.gov This dual activity highlights the compound's complex pharmacological profile.

| Effector Pathway | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT (via 5-HT1A) | Reference |

| Adenylate Cyclase | Gαi/o | Inhibition | nih.gov |

| cAMP Production | Adenylate Cyclase | Decrease | nih.gov |

Regulation of Ion Channel Conductance

The G protein subunits liberated by the activation of 5-HT1A receptors by (R)-(+)-8-Hydroxy-DPAT also directly modulate the activity of various ion channels, playing a critical role in shaping neuronal excitability.

The Gβγ dimer, released upon Gi/o protein activation, directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required for firing an action potential, thus exerting an inhibitory influence on neuronal activity. nih.gov Functional characterization has demonstrated this signaling pathway in fluorescence-based membrane potential assays.

| Ion Channel | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT | Consequence | Reference |

| GIRK Channel | Gβγ | Activation | K+ efflux, Hyperpolarization | nih.govnih.gov |

In addition to activating potassium channels, the Gβγ subunits can also inhibit the activity of voltage-dependent calcium channels, particularly of the N-type and P/Q-type. nih.govnih.gov These channels are crucial for neurotransmitter release at the presynaptic terminal. By inhibiting their function, (R)-(+)-8-Hydroxy-DPAT can reduce the influx of calcium that is necessary to trigger the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of various neurotransmitters. Studies have shown that 5-HT1A receptor activation preferentially causes a voltage-independent inhibition of P/Q-type calcium channels. nih.gov

| Ion Channel | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT | Consequence | Reference |

| N-type Calcium Channel | Gβγ | Inhibition | Reduced Ca2+ influx, Decreased neurotransmitter release | nih.govnih.gov |

| P/Q-type Calcium Channel | Gβγ | Inhibition | Reduced Ca2+ influx, Decreased neurotransmitter release | nih.govnih.gov |

Effects on Neuronal Excitability and Synaptic Transmission

The culmination of the molecular events initiated by (R)-(+)-8-Hydroxy-DPAT results in significant alterations in neuronal excitability and synaptic transmission. The hyperpolarization induced by GIRK channel activation and the reduced calcium influx through N-type and P/Q-type channels collectively contribute to a decrease in neuronal firing rates and a reduction in neurotransmitter release. nih.govnih.gov

Neuronal Hyperpolarization

A key mechanism of action for 5-HT1A receptor agonists such as 8-OH-DPAT is the induction of neuronal hyperpolarization. nih.gov This electrophysiological change, a decrease in the neuron's membrane potential, makes it less likely to fire an action potential. This hyperpolarization is a contributing factor to the neuroprotective effects observed with 8-OH-DPAT treatment, as it can increase resistance to excitotoxicity induced by excessive glutamate (B1630785) release, a common occurrence after brain injury. nih.gov

Reduction of Excitatory Post-Synaptic Potentials (EPSPs)

8-OH-DPAT has been demonstrated to reduce the amplitude of excitatory post-synaptic potentials (EPSPs). In the superficial layers of the rat medial entorhinal cortex, concentrations of 10 and 50 µM of 8-OH-DPAT mimic the effects of serotonin (B10506), causing a reduction in EPSPs. mdpi.com Further studies in the CA1 region of the rat hippocampus have shown that 8-OH-DPAT, at a concentration of 50 µM, significantly decreases EPSPs. nih.gov This effect is attributed to its action on presynaptic 5-HT1A receptors, which leads to a reduction in calcium (Ca2+) entry into the presynaptic terminal, thereby inhibiting the release of the excitatory neurotransmitter glutamate. nih.gov

| Experimental Model | Brain Region | Concentration | Effect on EPSPs | Putative Mechanism |

| Rat brain slices | Medial Entorhinal Cortex (Layers II/III) | 10 µM, 50 µM | Reduction | Mimics serotonin action |

| Rat hippocampal slices | CA1 Pyramidal Cells | 50 µM | Significant Decrease | Presynaptic 5-HT1A receptor activation, leading to reduced Ca2+ influx |

Modulation of Neuronal Firing Activity

The compound exerts a significant modulatory effect on the firing patterns of various neuronal populations. In vivo microiontophoresis studies in rats have shown that (R)-(+)-8-OH-DPAT is more potent than its S-enantiomer in suppressing the firing activity of CA3 pyramidal neurons in the dorsal hippocampus. nih.gov Both enantiomers, however, demonstrated partial agonist activity by antagonizing the suppressive effect of serotonin (5-HT) itself. nih.gov

In anesthetized cats, intravenous administration of 8-OH-DPAT was found to inhibit the firing of medullary 5-HT neurons and reduce renal sympathetic nerve activity. mdpi.com Furthermore, in rodent models, systemic 8-OH-DPAT induced inhibitory effects on the firing rate of entopeduncular nucleus neurons in control animals, an effect that was reversible by a 5-HT1A receptor antagonist. researchgate.net

| Neuronal Population | Animal Model | Effect of (R)-(+)-8-OH-DPAT |

| Dorsal Hippocampus CA3 Pyramidal Neurons | Rat | Suppression of firing activity |

| Medullary 5-HT Neurons | Cat | Inhibition of firing |

| Entopeduncular Nucleus Neurons | Rat | Inhibition of firing rate |

Receptor Desensitization and Downstream Adaptations

Chronic or repeated administration of a receptor agonist can lead to desensitization, a process where the receptor's response to the ligand is diminished. Studies have pointed to such adaptations in response to 5-HT1A receptor activation. For instance, GPER1 stimulation has been shown to alter the posttranslational modification of RGSz1, a regulator of G-protein signaling, which in turn induces the desensitization of 5-HT1A receptor signaling in the rat hypothalamus. nih.gov Furthermore, prolonged treatment with 8-OH-DPAT can alter in-vitro 5-HT receptor pharmacology, suggesting adaptive changes at the receptor level. nih.gov Research has also documented agonist-induced desensitization of adenylyl cyclase activity, a key downstream signaling molecule, which is mediated by 5-HT7 receptors, for which 8-OH-DPAT also has affinity.

Modulation of Gene Expression

The effects of (R)-(+)-8-OH-DPAT extend to the level of gene expression, influencing cellular resilience and function.

Upregulation of Antioxidative Molecules (e.g., Metallothionein) in Astrocytes

Astrocytes are crucial for maintaining the brain's antioxidant balance, producing key molecules like glutathione (B108866) and superoxide (B77818) dismutase (SOD). researchgate.net Research indicates that 8-OH-DPAT can bolster these protective mechanisms. In cultured retinal pigment epithelium cells, 8-OH-DPAT was shown to increase the levels of the antioxidant enzymes manganese superoxide dismutase (MnSOD) and glutathione. nih.gov This upregulation of antioxidants helps to reduce the generation of reactive oxygen species and mitigate mitochondrial damage under conditions of oxidative stress. nih.gov While not directly mentioning metallothionein (B12644479), these findings demonstrate a clear role for 8-OH-DPAT in enhancing the expression of vital antioxidative molecules. Furthermore, studies have shown that 8-OH-DPAT treatment can reduce the astroglial reaction following ischemic brain injury, suggesting a modulation of astrocyte activity. mdpi.com

Neurobiological Effects of R + 8 Hydroxy Dpat

Modulation of Neurotransmitter Systems

(R)-(+)-8-Hydroxy-DPAT hydrobromide, a potent and selective 5-HT1A receptor agonist, exerts significant influence over several key neurotransmitter systems in the brain. nih.govwikipedia.org Its primary interaction with the serotonergic system initiates a cascade of effects that extend to the dopaminergic, cholinergic, and noradrenergic systems.

Serotonin (B10506) (5-HT) System Regulation

As a full and potent agonist at the 5-HT1A receptor, this compound's most direct and pronounced effects are on the serotonin system. nih.gov It is also reported to have a moderate affinity for 5-HT7 receptors and can act as a serotonin reuptake inhibitor and releasing agent. wikipedia.org

This compound modulates several aspects of serotonergic neurotransmission, including the synthesis, turnover, and release of 5-HT. Research has shown that systemic administration of the racemic form, (±)-8-OH-DPAT, reduces hippocampal 5-HT levels in rats.

Biochemical studies have evaluated the capability of (R)-(+)-8-OH-DPAT to influence the rate of 5-HT synthesis in various brain regions of the rat. nih.gov These investigations, which measure the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) after decarboxylase inhibition, provide a direct index of the rate-limiting step in serotonin production. The R-enantiomer has been confirmed to be the active component that acts as a full and potent agonist, influencing these synthetic rates. nih.gov

The table below summarizes the effects of (R)-(+)-8-OH-DPAT and its racemic form on serotonin synthesis in different brain regions.

Table 1: Effect of (R)-(+)-8-OH-DPAT on 5-HT Synthesis Rate in Rat Brain Regions

| Brain Region | Effect on 5-HT Synthesis Rate | Reference |

|---|---|---|

| Prefrontal Cortex | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |

| Hypothalamus | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |

| Hippocampus | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |

| Brainstem | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |

The 5-HT1A receptors are located both presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various terminal fields (heteroreceptors). This compound exhibits differential effects depending on the location of these receptors.

Studies in rats performing the five-choice serial reaction time task (5-CSRT) have provided insights into these distinct roles. nih.gov The results suggest that the stimulation of presynaptic 5-HT1A autoreceptors by 8-OH-DPAT is primarily involved in causing attentional dysfunction and enhancing impulsivity. nih.gov In contrast, the slowing of responses and an increase in errors of omission are mainly dependent on the stimulation of postsynaptic 5-HT1A heteroreceptors. nih.gov This functional dissociation is supported by experiments where depletion of forebrain serotonin reversed the compound's effect on choice accuracy (a presynaptic effect) but not on errors of omission (a postsynaptic effect). nih.gov Furthermore, research indicates that a single administration of a 5-HT1A agonist can decrease the responsiveness of presynaptic 5-HT1A receptors without altering the responses mediated by postsynaptic receptors. nih.gov

Table 2: Differential Behavioral Effects Mediated by 5-HT1A Receptor Location

| Receptor Location | Behavioral Effect of 8-OH-DPAT Stimulation | Reference |

|---|---|---|

| Presynaptic (Somatodendritic Autoreceptors) | Attentional dysfunction, Enhanced impulsivity | nih.gov |

| Postsynaptic (Heteroreceptors) | Slowing of responding, Increased errors of omission | nih.gov |

Dopaminergic System Modulation

The effects of this compound extend to the dopaminergic system, primarily through the activation of 5-HT1A heteroreceptors located on dopamine (B1211576) neurons or on neurons that regulate dopaminergic activity. 5-HT1A receptor agonists have been shown to increase dopamine levels. nih.gov

In vivo microdialysis studies in rats have demonstrated that (R)-(+)-8-OH-DPAT can potentiate dopamine release in the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAC) when administered in combination with a D2/3 receptor antagonist, S(-)-sulpiride. nih.gov However, this potentiating effect on dopamine release was not observed in the striatum. nih.gov This suggests a region-specific modulation of dopamine release by 5-HT1A receptor activation.

Furthermore, (R)-(+)-8-OH-DPAT has been found to modulate the binding of the dopamine transporter (DAT). nih.gov In one study, a high dose of 8-OH-DPAT increased DAT binding in the dorsal striatum while decreasing it in the ventral striatum, indicating a complex and region-dependent influence on dopamine reuptake mechanisms. nih.gov

Table 3: Region-Specific Effects of (R)-(+)-8-OH-DPAT on the Dopaminergic System

| Brain Region | Effect on Dopamine (DA) System | Reference |

|---|---|---|

| Medial Prefrontal Cortex (mPFC) | Potentiates D2/3 antagonist-induced DA release | nih.gov |

| Nucleus Accumbens (NAC) | Potentiates D2/3 antagonist-induced DA release | nih.gov |

| Striatum (General) | No effect on D2/3 antagonist-induced DA release | nih.gov |

| Dorsal Striatum | Increased Dopamine Transporter (DAT) binding | nih.gov |

| Ventral Striatum | Decreased Dopamine Transporter (DAT) binding | nih.gov |

Cholinergic System Interactions and Acetylcholine (B1216132) Output

This compound also interacts with the cholinergic system, influencing the release of acetylcholine (ACh). Studies using in vivo microdialysis in rats have shown that systemic administration of 8-OH-DPAT leads to a significant increase in the release of acetylcholine in the hippocampus. nih.gov

This effect has been observed in both young adult rats and aged rats. nih.gov Interestingly, while both age groups showed an increase in hippocampal ACh release, the baseline release was found to be reduced in aged rats. The magnitude of the 8-OH-DPAT-induced increase was significant in aged rats classified as "bad performers" in a water-maze task (+56%), while the increase in "good performers" (+32%) did not reach statistical significance, suggesting a potential link between the cognitive status in aging and the responsiveness of the cholinergic system to 5-HT1A receptor stimulation. nih.gov

Noradrenergic System Interactions

The influence of this compound extends to the noradrenergic system. Research has shown that systemic administration of 8-OH-DPAT causes a dose-related increase in the extracellular levels of noradrenaline in the rat hippocampus. nih.gov

The mechanism underlying this effect appears to be complex, involving more than just 5-HT1A receptors. The increase in noradrenaline release induced by a low dose of 8-OH-DPAT was blocked by the selective 5-HT1A receptor antagonist WAY 100635. nih.gov However, the response to a higher dose of 8-OH-DPAT was not blocked by this antagonist, suggesting the involvement of other mechanisms at higher concentrations. nih.gov Furthermore, the noradrenaline response to 8-OH-DPAT was also blocked by the dopamine D1 receptor antagonist SCH 23390, indicating a functional interaction between the serotonergic and dopaminergic systems in modulating noradrenaline release. nih.gov In a separate line of inquiry, the α2-adrenoceptor antagonist idazoxan (B1206943) did not prevent 8-OH-DPAT-induced feeding, suggesting that α2-adrenoceptors are not likely involved in mediating this specific behavioral response. capes.gov.br

Regional Brain-Specific Effects

The neurobiological effects of the selective 5-HT1A receptor agonist, (R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide ((R)-(+)-8-Hydroxy-DPAT), are highly dependent on the specific brain region being examined. Its action on 5-HT1A receptors, which function as both somatodendritic autoreceptors on serotonin neurons and as postsynaptic heteroreceptors, leads to varied and region-specific modulation of neuronal activity and neurotransmitter dynamics. The (R)-enantiomer is considered the full and potent agonist at the 5-HT1A receptor nih.gov.

The dorsal raphe nucleus (DRN), a primary source of serotonin neurons in the brain, is a critical site of action for (R)-(+)-8-Hydroxy-DPAT. nih.govfrontiersin.org The compound's effects in this region are predominantly inhibitory, mediated by the activation of somatodendritic 5-HT1A autoreceptors.

Inhibition of Neuronal Firing: Administration of 8-OH-DPAT leads to a dose-dependent inhibition of the firing rate of serotonergic neurons within the DRN. nih.gov This inhibitory action is a hallmark effect of 5-HT1A autoreceptor agonism, which hyperpolarizes the neuron and reduces serotonin release in projection areas. researchgate.net In mice, direct administration of 8-OH-DPAT to the DRN has been shown to reduce aggressive behaviors. caymanchem.com

Anxiolytic-Related Effects: Local administration of 8-OH-DPAT into the DRN produces an anxiolytic response, characterized by an increase in social interaction in rats tested under high-light conditions. nih.gov This effect is specifically linked to the somatodendritic autoreceptors in the DRN, as administration to the ventral hippocampus, a projection area, did not yield the same anxiolytic effect. nih.gov

Influence of the Prefrontal Cortex: The inhibitory effect of 8-OH-DPAT on DRN serotonergic neurons is significantly influenced by inputs from the prefrontal cortex. rug.nl Following an acute lesion of the frontal cortex, the dose-response curve for 8-OH-DPAT's inhibitory effect on DRN firing is shifted tenfold to the right, indicating a substantial attenuation of its potency. nih.govscilit.com This suggests that the drug's effect on the DRN is not solely a local phenomenon but is also mediated indirectly by a long-loop feedback mechanism involving the frontal cortex. nih.govscilit.com

The hippocampus is densely populated with postsynaptic 5-HT1A receptors, making it highly responsive to (R)-(+)-8-Hydroxy-DPAT. nih.govresearchgate.net The compound exerts significant control over both neurotransmitter levels and the electrical activity of hippocampal neurons.

Neurotransmitter and Metabolite Levels: Systemic administration of 8-OH-DPAT has been shown to decrease the release of serotonin (5-HT) in the hippocampus, an effect mediated by the activation of 5-HT1A receptors. nih.govnih.gov Studies using in vivo microdialysis have quantified the impact on key neurotransmitter metabolites. Acute treatment with 8-OH-DPAT significantly reduces the concentration of both 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, and homovanillic acid (HVA), a metabolite of dopamine, in the hippocampus. nih.gov This indicates a reduction in the turnover of both serotonin and dopamine in this region following 5-HT1A receptor stimulation. nih.gov

Table 1: Effect of Acute 8-OH-DPAT Administration on Neurotransmitter Metabolite Levels in the Rat Hippocampus

| Metabolite | Treatment Group | Concentration (ng/mg tissue) | Percentage Change vs. Saline |

|---|---|---|---|

| 5-HIAA | Saline Control | 4.967 ± 0.442 | N/A |

| 8-OH-DPAT | 4.050 ± 0.127 | -18.5% | |

| HVA | Saline Control | 0.845 ± 0.021 | N/A |

| 8-OH-DPAT | 0.644 ± 0.049 | -23.8% |

Data derived from a study on male rats and presented as average ± SEM. nih.gov

Neuronal Activity and Synaptic Plasticity: 8-OH-DPAT mimics the effect of serotonin by reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex, which provides major input to the hippocampus. caymanchem.com Furthermore, the compound influences synaptic plasticity. researchgate.net Studies have shown that stimulation of 5-HT1A receptors can lead to the suppression of long-term potentiation (LTP) in the hippocampal CA1 field, suggesting that the serotonergic system, via these receptors, plays a key modulatory role in learning and memory processes. researchgate.net

In the prefrontal cortex (PFC), (R)-(+)-8-Hydroxy-DPAT modulates the activity of pyramidal neurons and interneurons through its action on abundant postsynaptic 5-HT1A heteroreceptors. nih.govnih.gov This leads to complex interactions with multiple neurotransmitter systems, including serotonin, dopamine, and glutamate (B1630785).

Modulation of Serotonin and Dopamine Release: The compound has a significant impact on neurotransmitter release in the medial PFC (mPFC). Pretreatment with R(+)-8-OH-DPAT was found to inhibit the increase in extracellular serotonin and dopamine levels typically induced by D-amphetamine. nih.gov This inhibitory effect was completely reversed by the 5-HT1A receptor antagonist WAY-100635, confirming the receptor's involvement. nih.gov In a different context, R(+)-8-OH-DPAT potentiated dopamine release induced by the D2/3 receptor antagonist S(-)-sulpiride in the mPFC. nih.gov This suggests that 5-HT1A receptor agonism can facilitate dopamine release under conditions of D2 receptor blockade. nih.gov

Interaction with Glutamate System: Under normal conditions, local infusion of 8-OH-DPAT into the mPFC does not affect basal glutamate levels. researchgate.net However, it plays a crucial role under conditions of NMDA receptor blockade. The compound completely prevents the rise in extracellular glutamate and serotonin that is otherwise induced by the NMDA receptor antagonist CPP. researchgate.net This effect is also reversed by WAY-100635, indicating that 5-HT1A receptor stimulation can counteract the neurochemical effects of NMDA receptor hypofunction in the PFC. researchgate.net

Metabolite Levels: Similar to its effect in the hippocampus, acute 8-OH-DPAT treatment significantly decreases the concentration of the serotonin metabolite 5-HIAA in the prefrontal cortex. nih.gov

Table 2: Summary of (R)-(+)-8-OH-DPAT's Effects on Neurotransmitter Dynamics in the Prefrontal Cortex

| Neurotransmitter | Effect on Basal Levels | Interaction with D-amphetamine | Interaction with S(-)-sulpiride | Interaction with NMDA Antagonist (CPP) |

|---|---|---|---|---|

| Serotonin (5-HT) | No effect researchgate.net | Inhibits amphetamine-induced release nih.gov | Not reported | Prevents CPP-induced release researchgate.net |

| Dopamine (DA) | No effect nih.gov | Inhibits amphetamine-induced release nih.gov | Potentiates S(-)-sulpiride-induced release nih.gov | Not reported |

| Glutamate (GLU) | No effect researchgate.net | Not reported | Not reported | Prevents CPP-induced release researchgate.net |

The midbrain periaqueductal gray (PAG) is an integration center for descending pain modulation, defensive behaviors, and reproductive functions. nih.govmedcraveonline.com It contains 5-HT1A receptors whose activation by (R)-(+)-8-Hydroxy-DPAT can modulate neuronal excitability and influence specific behaviors. nih.gov Research shows that infusions of 8-OH-DPAT into the midbrain central gray (MCG), a component of the PAG, robustly inhibit lordosis behavior in sexually receptive female rats. nih.gov This effect was rapid and significant when infusions were located anterior, ventromedial, or lateral to the DRN within the MCG. nih.gov This finding suggests that the activation of 5-HT1A receptors in this specific part of the PAG suppresses the neural circuits required for the completion of this estrogen-dependent reflex, thereby reducing neuronal excitability related to this specific motor program. nih.gov

The bed nucleus of the stria terminalis (BNST) is a key structure in the extended amygdala, heavily implicated in sustained anxiety and responses to stress. It receives dense serotonergic innervation. nih.gov However, the modulatory role of (R)-(+)-8-Hydroxy-DPAT in this region appears to be complex and may differ from other brain areas. In vitro electrophysiological studies have shown that serotonin's principal action on BNST neurons is inhibitory, causing membrane hyperpolarization. nih.govnih.gov This effect is mediated by 5-HT1A-like receptors. nih.gov However, one study reported that (R)-(+)-8-OH-DPAT failed to mimic this inhibitory serotonin response in any tested BNST neuron. nih.gov This has led to the suggestion that 8-OH-DPAT may act as only a partial agonist at the postsynaptic 5-HT1A receptors located in the BNST, unlike its full agonist activity at somatodendritic autoreceptors in the DRN. nih.gov

The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, receiving direct photic information from the retina via the retinohypothalamic tract (RHT). nih.gov The SCN also receives a substantial serotonergic projection from the raphe nuclei, and serotonin, acting through 5-HT1A receptors, can modulate the clock's response to light and other stimuli. nih.gov In vitro studies using rat SCN slices have demonstrated that the 5-HT1A agonist 8-OH-DPAT can reset the phase of the circadian clock. nih.gov Specifically, application of 8-OH-DPAT during the subjective day induces robust phase advances in the circadian rhythm of neuronal firing rate. nih.gov This finding indicates that activation of 5-HT1A receptors can directly alter the timing of the SCN pacemaker, thereby modulating the processing of retinal and other inputs that entrain the body's daily rhythms. nih.gov

Spinal Cord Motor Neuron Activity

This compound has demonstrated significant effects on spinal cord motor neuron activity, particularly in the context of neurodegenerative diseases affecting these cells. Research in animal models of amyotrophic lateral sclerosis (ALS), a disease characterized by the progressive loss of motor neurons, has shown that treatment with 8-OH-DPAT can attenuate motor neuron loss in the spinal cord. remedypublications.com This neuroprotective effect is accompanied by a slowing of the progression of motor dysfunction. In G93A-SOD1 transgenic mice, a model for ALS, administration of 8-OH-DPAT led to improved performance in motor function tests, including the hanging test, rotarod test, and extension reflex test. remedypublications.com

The tables below summarize the key research findings regarding the effects of (R)-(+)-8-Hydroxy-DPAT on spinal cord motor neuron activity.

Interactive Data Table: Effects of (R)-(+)-8-Hydroxy-DPAT on Motor Neuron Function and Survival

| Model System | Key Findings | Reference |

| G93A-SOD1 transgenic mice (ALS model) | Attenuated motor neuronal loss in the spinal cord. | remedypublications.com |

| G93A-SOD1 transgenic mice (ALS model) | Slowed progression of motor dysfunction (improved performance in hanging test, rotarod test, and extension reflex test). | remedypublications.com |

| Rats | Dose-dependent suppression of spontaneous locomotor activity. | nih.gov |

| Rats with subthalamic nucleus lesions | Inhibition of neuronal firing rate. | researchgate.net |

Neuroplasticity and Neuroprotection

Astrocyte Proliferation and Associated Molecular Changes

This compound has been shown to modulate astrocyte activity, including proliferation and the expression of associated molecular markers, particularly in the context of central nervous system injury and neurodegeneration. Studies have indicated that 8-OH-DPAT can induce astrocyte proliferation. remedypublications.com This proliferative effect is accompanied by an upregulation of antioxidative molecules within these glial cells, such as metallothionein (B12644479) (MT). remedypublications.com The induction of MT in astrocytes by 8-OH-DPAT is a significant molecular change, as MTs are known to have neuroprotective functions, including scavenging free radicals.

In a model of ischemic brain injury, treatment with 8-OH-DPAT was found to reduce astroglial hypertrophy and hyperplasia, which are hallmarks of reactive gliosis. nih.gov This suggests that the compound can modulate the reactive response of astrocytes to injury. The same study also reported that 8-OH-DPAT treatment influenced the levels of S100B, a protein primarily localized in astrocytes that can have both neurotrophic and neurotoxic effects depending on its concentration. nih.gov Furthermore, the expression of glial fibrillary acidic protein (GFAP) and vimentin (B1176767), intermediate filament proteins that are upregulated in reactive astrocytes, were also affected by 8-OH-DPAT treatment following ischemic damage. nih.gov GFAP is a well-established biomarker for astrocyte activation. nih.govmdpi.com

The table below provides a summary of the research findings on the effects of (R)-(+)-8-Hydroxy-DPAT on astrocyte proliferation and associated molecular changes.

Interactive Data Table: Effects of (R)-(+)-8-Hydroxy-DPAT on Astrocytes

| Effect | Molecular Change | Model System | Reference |

| Induces astrocyte proliferation | - | In vitro/In vivo | remedypublications.com |

| Upregulates antioxidative molecules | Increased Metallothionein (MT) expression | Astrocytes in G93A-SOD1 mice | remedypublications.com |

| Reduces astroglial hypertrophy and hyperplasia | - | Cortical devascularization (ischemia model) in rats | nih.gov |

| Modulates S100B levels | Changes in S100B immunoreactivity and total levels | Cortical devascularization (ischemia model) in rats | nih.gov |

| Affects intermediate filament expression | Changes in Glial Fibrillary Acidic Protein (GFAP) and vimentin immunoreactivity | Cortical devascularization (ischemia model) in rats | nih.gov |

Neuroprotective Effects in Models of Neurodegeneration

This compound has demonstrated significant neuroprotective effects across various animal models of neurodegenerative diseases and brain injury. These protective actions are mediated through multiple mechanisms, including the modulation of inflammatory responses, reduction of excitotoxicity, and preservation of neuronal integrity.

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), chronic administration of 8-OH-DPAT was shown to improve motor deficits such as catalepsy. nih.gov This behavioral improvement was associated with the modulation of inflammatory cytokines in the cerebrospinal fluid. Specifically, the levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6), which were decreased in the parkinsonian rats, were restored to normal levels following treatment with 8-OH-DPAT. nih.gov This suggests that the neuroprotective effects of the compound in this model may be linked to its ability to regulate neuroinflammation.

Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 8-OH-DPAT attenuated the loss of motor neurons in the spinal cord and slowed the progression of motor dysfunction. remedypublications.com This provides direct evidence of its neuroprotective capacity for a specific neuronal population targeted in a major neurodegenerative disorder.

The neuroprotective properties of 8-OH-DPAT also extend to models of acute brain injury, which share pathological mechanisms with chronic neurodegeneration. In a model of traumatic brain injury (TBI), a single early administration of 8-OH-DPAT improved cognitive performance and attenuated the loss of hippocampal CA3 neurons. nih.gov The proposed mechanisms for this neuroprotection include the attenuation of glutamate-induced excitotoxicity. nih.gov Similarly, in a model of ischemic brain damage, 8-OH-DPAT treatment reduced neuronal death and dendrite loss. nih.gov

The table below summarizes the key research findings on the neuroprotective effects of (R)-(+)-8-Hydroxy-DPAT in various models of neurodegeneration and brain injury.

Interactive Data Table: Neuroprotective Effects of (R)-(+)-8-Hydroxy-DPAT in Models of Neurodegeneration

| Neurodegeneration Model | Animal Model | Neuroprotective Effects | Potential Mechanisms | Reference |

| Parkinson's Disease | 6-OHDA-lesioned rats | Improved catalepsy; Restored levels of IL-1β and IL-6. | Modulation of neuroinflammatory cytokines. | nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 transgenic mice | Attenuated motor neuron loss; Slowed motor dysfunction. | Upregulation of metallothionein in astrocytes. | remedypublications.com |

| Traumatic Brain Injury (TBI) | Cortical impact in rats | Improved cognitive performance; Attenuated loss of hippocampal CA3 neurons. | Attenuation of glutamate-induced excitotoxicity. | nih.gov |

| Ischemic Brain Damage | Cortical devascularization in rats | Reduced neuronal death and dendrite loss. | Modulation of astroglial reaction. | nih.gov |

Behavioral Pharmacology and Preclinical Models of Neurological and Psychiatric Disorders

Modulation of Affective and Emotional States

(R)-(+)-8-Hydroxy-DPAT hydrobromide has been extensively studied for its effects on emotional and affective behaviors in animal models, providing insights into its potential therapeutic applications for mood and anxiety disorders.

The anxiolytic, or anxiety-reducing, properties of this compound are evident in several preclinical tests. In rodent models, anxiety-like behavior is often assessed using paradigms such as the elevated plus-maze and the Vogel conflict test. The elevated plus-maze consists of two open and two enclosed arms, and an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.govpsicothema.comresearchgate.net The Vogel conflict test assesses the willingness of a thirsty animal to drink from a tube that is also associated with a mild electric shock; an increase in drinking behavior suggests an anti-anxiety effect. nih.gov Research has shown that the administration of 8-OH-DPAT can decrease anxiety-like behavior in these models. researchgate.net

The antidepressant potential of this compound is frequently evaluated using the forced swim test in rodents. nih.govjneurology.comresearchgate.net In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.net Studies have consistently demonstrated that 8-OH-DPAT and its (R)-(+)-enantiomer decrease immobility time in the forced swim test. researchgate.netsigmaaldrich.com

Chronic treatment with (+)-8-OH-DPAT has been shown to significantly decrease the duration of immobility in both standard and stressed (ACTH-treated) rats. researchgate.netsigmaaldrich.com This effect is linked to its ability to normalize hippocampal cell proliferation, which can be reduced by chronic stress. researchgate.netsigmaaldrich.com The antidepressant-like effects of 8-OH-DPAT in the forced swim test are mediated by 5-HT1A receptors, as they can be blocked by 5-HT1A receptor antagonists.

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Forced Swim Test (Rats) | Chronic treatment with (+)-8-OH-DPAT (0.01 - 0.1mg/kg, s.c.) significantly decreased the duration of immobility in both saline- and ACTH-treated rats. | researchgate.netsigmaaldrich.com |

| Forced Swim Test (Rats) | The antidepressant-like effects of 8-OH-DPAT were blocked by 5-HT1A receptor antagonists. |

This compound has been shown to modulate aggressive behaviors in preclinical models. The resident-intruder test is a common paradigm used to study aggression, where a "resident" animal defends its territory against an unfamiliar "intruder". ucsf.edunih.govresearchgate.net In a model of aggression induced by the GABAB receptor agonist baclofen (B1667701) in mice, direct administration of 8-OH-DPAT into the dorsal raphe nucleus reduced the number of attack bites.

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Baclofen-induced Aggression (Mice) | Direct administration of 8-OH-DPAT to the dorsal raphe nucleus reduced the number of attack bites. | |

| Resident-Intruder Test | This paradigm is a standardized method to measure offensive aggression and defensive behavior in a semi-natural setting. | nih.gov |

The processing of contextual fear, a form of learning where an environment becomes associated with an aversive event, is influenced by this compound. plos.orgnih.gov In fear conditioning studies, the compound has been observed to reduce freezing behavior in response to the context in which a foot shock was previously delivered. researchgate.netnih.gov This suggests an attenuation of the fear response to the environment.

Specifically, research in rats has shown that 8-OH-DPAT can reduce conditioning to contextual cues, particularly when there is a time gap (trace interval) between the environmental cues and the aversive stimulus. nih.gov However, its effect on fear conditioning to discrete cues (like a light or a tone) is not significant. nih.gov This indicates that the compound may specifically modulate the processing of contextual information in fear learning.

Cognitive Function Modulation

This compound has been found to impact learning and memory, particularly in tasks that rely on contextual information. As mentioned previously, the compound impairs contextual fear conditioning. researchgate.net This impairment is considered a direct effect on the learning and memory processes involved in associating a specific environment with an aversive outcome.

Studies have shown that when administered before training, 8-OH-DPAT impairs the subsequent expression of contextual fear. This effect is thought to be mediated by the stimulation of 5-HT1A receptors. Interestingly, while it impairs contextual learning, it does not seem to affect learning based on discrete visual cues in some paradigms. The impairment of contextual learning is counteracted by the stimulation of 5-HT7 receptors, which are also a target of 8-OH-DPAT.

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Contextual Fear Conditioning (Mice) | Administration of 8-OH-DPAT prior to training impairs contextual fear. | |

| Fear Conditioning (Rats) | 8-OH-DPAT reduces conditioning to contextual cues but not discrete cues. nih.gov | nih.gov |

| Passive Avoidance Task (Mice) | 5-HT7 receptor stimulation by 8-OH-DPAT counteracts the impairment of contextual learning caused by 5-HT1A receptor stimulation. |

Effects on Novel Object Recognition

Research indicates that 8-OH-DPAT can modulate recognition memory. Studies have shown that the administration of 8-OH-DPAT dose-dependently impairs object and place recognition in rats. nih.gov This impairment of object recognition may not be due to a decrease in motor activity but rather a reduction in intrinsic motivation, attention, or awareness, which are crucial for learning. nih.gov

Modulation of Spatial Delayed Alternation

The compound's impact on spatial working memory has been assessed using the spontaneous alternation behavior (SAB) test. Administration of 8-OH-DPAT has been shown to reduce the alternation ratio in mice, suggesting a deficit in spatial working memory and potentially inducing perseverative or compulsive-like behavior. sci-hub.senih.gov This effect was attenuated by a 5-HT1A receptor antagonist, confirming the involvement of this receptor in the observed behavioral changes. sci-hub.senih.gov Interestingly, lower doses of 8-OH-DPAT have been reported to enhance learning and memory, while higher doses tend to impair it. sci-hub.se

In a water maze, a test for spatial learning, 8-OH-DPAT was found to impair choice accuracy in a two-platform spatial discrimination task without affecting latency. nih.gov This impairment was antagonized by the infusion of 5-HT1A receptor antagonists into the CA1 region of the dorsal hippocampus, highlighting the critical role of this brain region in the compound's effects on spatial learning. nih.gov

Influence on Effort-Based Decision-Making

Studies exploring the role of serotonin (B10506) in effort-based decision-making have utilized this compound. In a modified T-maze task where rats could choose between a high-reward option requiring climbing a barrier and a low-reward option with no effort, acute administration of 8-OH-DPAT led to an increased preference for the less effortful option. nih.govnih.gov This was evidenced by fewer entries into the barrier arm and increased latency to reach the goal in effortful trials. nih.gov These findings suggest that 8-OH-DPAT modulates effort-based decision-making by promoting the selection of low-effort, low-reward choices. nih.govnih.govresearchgate.net This effect is thought to be mediated by the activation of postsynaptic 5-HT1A heteroreceptors, particularly in the hippocampus and prefrontal cortex. nih.gov

| Task | Animal Model | Key Findings |

| Novel Object Recognition | Rat | Dose-dependently impaired object and place recognition. nih.gov |

| Spatial Delayed Alternation | Mouse | Reduced alternation ratio, indicating impaired spatial working memory and potential compulsive-like behavior. sci-hub.senih.gov |

| Effort-Based Decision-Making | Rat | Increased preference for low-effort, low-reward choices. nih.govnih.gov |

Sensory and Motor System Modulation

The influence of this compound extends to the modulation of sensory and motor functions, with significant implications for pain perception, sleep regulation, and motor dysfunction.

Pain Perception and Nociceptive Responses

This compound has demonstrated antinociceptive effects in animal models of pain. In the hot-plate test in mice, the compound elicited a pronounced, dose-dependent antinociceptive effect. nih.gov Interestingly, this effect was not blocked by 5-HT1A antagonists but was inhibited by alpha-2 adrenoceptor antagonists, suggesting that the antinociceptive properties in this test are mediated by CNS-localized alpha-2 receptors rather than 5-HT1A receptors. nih.gov

In the formalin model of tonic nociceptive pain in rats, 8-OH-DPAT reduced both paw licking and paw elevation, indicative of an analgesic action. nih.gov This effect was mediated by 5-HT1A receptors and was not confounded by other behavioral effects induced by the compound. nih.gov

Regulation of Sleep-Wake Cycles

The administration of 8-OH-DPAT has been shown to have dose-dependent effects on sleep and wakefulness in rats. Low doses administered subcutaneously decreased wakefulness and increased slow-wave sleep. nih.gov In contrast, higher doses produced the opposite effects. nih.gov When injected directly into the dorsal raphe nucleus, the compound increased slow-wave sleep and decreased wakefulness. nih.gov These findings suggest an active role for the 5-HT1A receptor in the control of the waking state. nih.gov Further research has indicated that 8-OH-DPAT can also act as a 5-HT7 agonist, producing phase shifts in the circadian biological clock. nih.gov

Alleviation of Motor Dysfunction (e.g., in Amyotrophic Lateral Sclerosis Models)

In a mouse model of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by progressive motor neuron loss, treatment with 8-OH-DPAT has shown neuroprotective effects. remedypublications.comremedypublications.com The administration of the compound attenuated motor neuronal loss in the spinal cord and slowed the progression of motor dysfunction, as evaluated by various motor tests. remedypublications.com It is suggested that these effects may be due to the ability of 8-OH-DPAT to induce astrocyte proliferation and upregulate antioxidative molecules. remedypublications.com These findings point to the potential of 5-HT1A agonists as a therapeutic strategy for progressive neurodegeneration in ALS. remedypublications.comremedypublications.com

| System | Model/Test | Key Findings |

| Pain Perception | Hot-Plate Test (mice) | Pronounced, dose-dependent antinociception mediated by CNS alpha-2 receptors. nih.gov |

| Formalin Model (rats) | Analgesic action mediated by 5-HT1A receptors. nih.gov | |

| Sleep-Wake Cycles | Rat | Dose-dependent effects: low doses increased slow-wave sleep, high doses increased wakefulness. nih.gov |

| Motor Dysfunction | ALS Mouse Model | Attenuated motor neuron loss and slowed progression of motor dysfunction. remedypublications.comremedypublications.com |

Improvement of Respiratory Regularity (e.g., in Rett Syndrome Models)

This compound has demonstrated significant potential in preclinical models for improving respiratory irregularities, particularly those observed in models of Rett syndrome. Rett syndrome is a neurodevelopmental disorder that presents with a range of symptoms, including severe respiratory disturbances characterized by frequent apnea (B1277953) and irregular breathing cycles. biorxiv.orgnih.gov

In mouse models of Rett syndrome, specifically Mecp2-deficient mice, the administration of 8-OH-DPAT has been shown to reduce the incidence of apnea and promote more regular breathing patterns. caymanchem.comnih.gov Studies have revealed that this compound can significantly decrease apneas and periodic breathing in these mice, restoring a more consistent respiratory rhythm. nih.gov For instance, in heterozygous female Mecp2-deficient mice, 8-OH-DPAT reduced the frequency of apnea and improved the regularity of the respiratory cycle. nih.gov Similar positive effects on apnea reduction and breathing regularity were observed in Mecp2 null male mice. nih.gov The proposed mechanism for this respiratory improvement involves the activation of 5-HT1A receptors, which are known to modulate neuronal activity within the respiratory centers of the brainstem. nih.gov

Further research has explored the long-term effects of 8-OH-DPAT administration in these models. Continuous delivery of the compound via osmotic pumps in Mecp2 null males has been associated with an extension of their survival, highlighting the potential therapeutic relevance of targeting the 5-HT1A receptor in Rett syndrome. nih.gov The compound's ability to correct respiratory cycle irregularity is a key finding, suggesting that agonism at the 5-HT1A receptor can have a stabilizing effect on the neural circuits controlling breathing. nih.gov

It is important to note that while 8-OH-DPAT has shown promise in these preclinical studies, other selective 5-HT1A receptor agonists have also been investigated and have demonstrated similar efficacy in ameliorating respiratory deficits in Rett syndrome models. elsevierpure.com This convergence of findings strengthens the hypothesis that the 5-HT1A receptor is a critical target for addressing the respiratory dysfunction associated with this disorder.

Table 1: Effects of this compound on Respiratory Parameters in Rett Syndrome Mouse Models

| Model | Effect of 8-OH-DPAT | Key Findings | Reference |

| Mecp2-deficient heterozygous female mice | Reduced apnea incidence, Improved respiratory regularity | Significantly decreased the number of apneic events and restored a more regular breathing pattern. | nih.gov |

| Mecp2 null male mice | Reduced apnea and periodic breathing, Induced regular breathing | Showed a dose-dependent reduction in apnea and periodic breathing, leading to a more stable respiratory rhythm. | nih.gov |

| Mecp2-deficient mice | Reduced incidence of apnea, Improved respiratory regularity | Administration of 50 µg/kg reduced apnea and improved breathing regularity. | caymanchem.com |

Other Behavioral and Physiological Responses

The administration of this compound is consistently associated with the induction of hypothermia in various animal models. This physiological response is primarily mediated through the activation of 5-HT1A receptors, though evidence also suggests an involvement of 5-HT7 receptors. nih.gov The hypothermic effect is dose-dependent, with higher doses generally producing a more significant decrease in body temperature. nih.govresearchgate.net

Research has demonstrated that the hypothermia induced by 8-OH-DPAT can be attenuated by pretreatment with 5-HT1A receptor antagonists, such as WAY-100135, confirming the critical role of this receptor subtype. nih.govnih.gov Interestingly, at lower doses, the hypothermic effect of 8-OH-DPAT appears to be more dependent on the 5-HT7 receptor, as it is inhibited by the selective 5-HT7 antagonist SB-269970. nih.gov However, at higher doses, the 5-HT1A receptor-mediated effect becomes more prominent. nih.gov

The enantiomers of 8-OH-DPAT exhibit differential effects on body temperature. The R-(+)-enantiomer has been shown to induce a more potent and longer-lasting hypothermic response compared to the S-(-)-enantiomer, indicating a greater agonistic activity at the receptors mediating this effect. researchgate.net This physiological response has been utilized as a functional in vivo assay to study the activity of 5-HT1A receptors and the effects of potential therapeutic agents that target this system. nih.gov

Table 2: Receptor Involvement in 8-OH-DPAT-Induced Hypothermia

| Receptor | Role in Hypothermia | Supporting Evidence | Reference |

| 5-HT1A | Primary mediator of hypothermia, especially at higher doses. | Antagonized by 5-HT1A antagonists like WAY-100135. | nih.govnih.gov |

| 5-HT7 | Involved in hypothermia, particularly at lower doses of 8-OH-DPAT. | Inhibited by the selective 5-HT7 antagonist SB-269970. | nih.gov |

This compound has been shown to induce a potent hyperphagic response, or an increase in food intake, in animal models. nih.govnih.govcapes.gov.br This effect is primarily mediated by the activation of 5-HT1A receptors. nih.govcapes.gov.br The hyperphagic effect of 8-OH-DPAT can be elicited through both peripheral and direct intracerebral administration into the brainstem raphe nuclei. nih.gov

The mechanism underlying this increase in feeding behavior involves the stimulation of presynaptic 5-HT1A autoreceptors located on serotonin neurons. nih.gov This stimulation leads to a reduction in the synthesis and release of serotonin, which in turn disinhibits feeding behavior. nih.gov The involvement of 5-HT1A receptors is supported by findings that the hyperphagic response can be blocked by 5-HT1A antagonists. nih.govcapes.gov.br Furthermore, other 5-HT1A receptor agonists also produce similar increases in food intake, while agonists for other serotonin receptor subtypes, such as 5-HT1B, tend to decrease feeding. nih.gov

This pharmacological effect has been explored in the context of anorexia models, where 8-OH-DPAT and other 5-HT1A agonists have been shown to attenuate the reduction in food intake and body weight loss associated with stress. nih.gov

Table 3: Evidence for 5-HT1A Receptor-Mediated Hyperphagia

| Experimental Finding | Implication | Reference |

| 8-OH-DPAT induces feeding after peripheral and central administration. | The effect is centrally mediated, likely at the level of the raphe nuclei. | nih.gov |

| Pretreatment with a serotonin synthesis inhibitor attenuates the hyperphagic effect. | The effect is dependent on the integrity of the serotonin system. | nih.gov |

| 5-HT1A antagonists block 8-OH-DPAT-induced hyperphagia. | Confirms the primary role of 5-HT1A receptors in this response. | nih.govcapes.gov.br |

| Other 5-HT1A agonists also induce hyperphagia. | Suggests a class effect for 5-HT1A receptor agonists on feeding behavior. | nih.gov |

The administration of this compound can elicit a characteristic set of behaviors collectively known as the "5-HT1A syndrome" or serotonergic behaviors. nih.gov This syndrome is a manifestation of the widespread activation of 5-HT1A receptors in the central nervous system. nih.gov The behavioral components of this syndrome can include flat body posture, forepaw treading, and head weaving.

Research indicates that the induction of these serotonergic behaviors by 8-OH-DPAT involves complex intracellular signaling pathways. nih.gov One proposed mechanism involves the interaction between protein kinase C delta (PKCδ) and the p47phox subunit of the NADPH oxidase complex. nih.gov Treatment with 8-OH-DPAT has been shown to increase the expression of PKCδ and lead to the co-immunoprecipitation of the 5-HT1A receptor and PKCδ, suggesting a direct interaction. nih.gov This, in turn, is associated with oxidative stress and the activation of pro-inflammatory and pro-apoptotic pathways. nih.gov

The critical role of PKCδ and p47phox in mediating these behaviors is supported by studies using knockout mice. nih.gov Mice lacking either PKCδ or p47phox show a significant attenuation of the 8-OH-DPAT-induced serotonergic behaviors. nih.gov These findings suggest that the behavioral manifestations of the 5-HT1A syndrome are not solely a direct consequence of receptor activation but are also dependent on downstream signaling cascades involving oxidative stress.

This compound has been shown to modulate pupillary size, although the direction of this effect can vary across species. In rats, intravenous administration of 8-OH-DPAT elicits a dose-dependent pupillary dilation, or mydriasis. nih.gov This effect is mediated by the stimulation of central nervous system 5-HT1A receptors. nih.gov

The mydriatic response in rats is attenuated by the selective 5-HT1A receptor antagonist WAY-100635, confirming the involvement of this receptor subtype. nih.gov The proposed mechanism involves the activation of 5-HT1A receptors, which then triggers the release of norepinephrine (B1679862). This, in turn, reduces the parasympathetic tone to the iris sphincter muscle, leading to pupillary dilation. nih.gov Interestingly, this effect is also attenuated by an alpha(2)-adrenoceptor antagonist, further supporting the involvement of the noradrenergic system. nih.gov

In contrast to the mydriasis observed in rodents, activation of 5-HT1A receptors in other species, such as common marmosets and humans, has been reported to cause miosis, or pupillary constriction. nih.gov In common marmosets, both 8-OH-DPAT and another 5-HT1A agonist, buspirone, cause a significant, dose-dependent decrease in pupil size. nih.gov This miotic effect is also blocked by the 5-HT1A antagonist WAY-100635. nih.gov This species-specific difference highlights the complexity of serotonergic modulation of the autonomic nervous system.

Table 4: Species-Dependent Effects of 8-OH-DPAT on Pupillary Size

| Species | Effect on Pupil Size | Proposed Mechanism | Reference |

| Rat | Mydriasis (Dilation) | Stimulation of central 5-HT1A receptors leading to norepinephrine release and reduced parasympathetic tone. | nih.gov |

| Common Marmoset | Miosis (Constriction) | Activation of 5-HT1A receptors. | nih.gov |

The administration of this compound has been shown to induce spontaneous tail-flicks in rats. nih.govnih.gov This behavioral response, characterized by the elevation of the tail above the axis of the body, is considered a reliable in vivo measure of 5-HT1A receptor activation. nih.gov The frequency of spontaneous tail-flicks increases in a dose-dependent manner following the administration of 8-OH-DPAT. nih.gov

The involvement of 5-HT1A receptors in this response is confirmed by antagonism studies. Pretreatment with 5-HT1A antagonists, such as (-)-propranolol and (-)-pindolol, effectively blocks the 8-OH-DPAT-induced tail-flicks. nih.gov This behavioral model has been used to study the functional status of 5-HT1A receptors in animals of different ages. While robustly observed in adult rats, the response can be more difficult to assess in younger animals due to the emergence of other drug-induced behaviors. nih.gov

Further research has revealed that the 5-HT1A receptor-mediated spontaneous tail-flick response can be modulated by other neurotransmitter systems. For instance, the activation of 5-HT2C receptors with a selective agonist has been shown to potentiate the tail-flick response induced by 8-OH-DPAT. nih.gov This potentiation can be blocked by a 5-HT2C receptor antagonist, indicating a functional interaction between these two serotonin receptor subtypes in the regulation of this behavior. nih.gov

Modulation of Discriminative Stimulus Effects of Cannabinoids

This compound (8-OH-DPAT), a selective 5-HT1A receptor agonist, has been investigated for its ability to modulate the behavioral effects of cannabinoids, particularly their discriminative stimulus properties. nih.govcaymanchem.com Drug discrimination studies in animals are a valuable tool to model the subjective effects of drugs in humans.

In a study using rhesus monkeys trained to discriminate Δ⁹-tetrahydrocannabinol (Δ⁹-THC), 8-OH-DPAT itself did not substitute for the discriminative stimulus effects of Δ⁹-THC. nih.govresearchgate.net However, when administered in combination with Δ⁹-THC, 8-OH-DPAT significantly enhanced the potency of Δ⁹-THC to produce its discriminative stimulus effects. nih.govcaymanchem.comresearchgate.net This suggests that while 8-OH-DPAT does not produce THC-like subjective effects on its own, it can amplify the effects of THC.

Furthermore, in a separate group of monkeys trained to discriminate the cannabinoid antagonist rimonabant, 8-OH-DPAT was found to significantly weaken the discriminative stimulus effects of rimonabant. nih.govresearchgate.net These findings suggest an interaction between the serotonergic and cannabinoid systems, where activation of 5-HT1A receptors by 8-OH-DPAT can modulate the in vivo effects of both cannabinoid agonists and antagonists. nih.govresearchgate.net The potentiation of Δ⁹-THC's effects by 8-OH-DPAT is consistent with the hypothesis that 5-HT1A receptor agonism enhances the CB1 receptor-mediated effects of Δ⁹-THC. researchgate.net

It is important to note that other studies have shown that the discriminative stimulus effects of 8-OH-DPAT are not antagonized by 5-HT2 receptor antagonists, indicating the specificity of the 5-HT1A receptor in mediating these effects. documentsdelivered.com

Table 1: Effect of 8-OH-DPAT on the Discriminative Stimulus Effects of Cannabinoids in Rhesus Monkeys

| Condition | Effect of 8-OH-DPAT | Interpretation |

|---|---|---|

| Substitution for Δ⁹-THC | Did not substitute | Does not produce THC-like subjective effects |

| Combination with Δ⁹-THC | Increased potency of Δ⁹-THC | Enhances the subjective effects of THC |

| Combination with Rimonabant | Attenuated discriminative stimulus effects | Weakens the effects of a cannabinoid antagonist |

Interactions with Other Neurotransmitter Systems

Reciprocal Modulation with the Cholinergic System

The interplay between the serotonergic system, particularly via 5-HT1A receptors, and the cholinergic system is complex and appears to be species-dependent. Activation of 5-HT1A receptors by 8-OH-DPAT has been shown to modulate the release of acetylcholine (B1216132) (ACh), a key neurotransmitter for cognitive processes like learning and memory. wikipedia.org

Research findings indicate that 8-OH-DPAT can directly influence ACh levels, though the effects vary significantly between animal models.

In freely moving guinea pigs, 8-OH-DPAT dose-dependently increased the release of acetylcholine in the cortex. nih.gov

Conversely, the compound was found to be approximately ten times less potent at inducing cortical ACh release in rats. nih.gov

Furthermore, 8-OH-DPAT demonstrates a capacity to reverse cholinergic deficits induced by other agents. In a study involving the cannabinoid agonist Δ9-tetrahydrocannabinol (Δ9-THC), which is known to impair spatial memory and reduce ACh release, co-administration of 8-OH-DPAT was able to counteract these effects. Specifically, very low doses of 8-OH-DPAT reversed the Δ9-THC-induced decrease in acetylcholine release in the dorsal hippocampus of rats, suggesting a restorative or protective modulation of the cholinergic system. nih.gov

| System | Key Interaction with 8-OH-DPAT | Observed Effect | Model System | Citation |

|---|---|---|---|---|

| Cholinergic | Modulation of Acetylcholine (ACh) Release | Dose-dependent increase in cortical ACh release | Guinea Pig | nih.gov |

| Cholinergic | Modulation of Acetylcholine (ACh) Release | Significantly less effective at increasing cortical ACh release | Rat | nih.gov |

| Cholinergic / Cannabinoid | Reversal of Δ9-THC-induced effects | Reversed the decrease in hippocampal ACh release caused by Δ9-THC | Rat | nih.gov |

Interactions with the Cannabinoid System

The endocannabinoid system (ECS), comprising receptors like CB1 and CB2, endogenous cannabinoids, and metabolic enzymes, is a critical regulator of neurotransmission. nih.govmdpi.com The interaction between the serotonergic system and the ECS is an area of active research. Studies have revealed that 8-OH-DPAT can functionally oppose the actions of cannabinoid receptor agonists.

One of the most direct examples of this interaction involves Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis which acts as a CB1 receptor agonist.

In rats, Δ9-THC was shown to impair spatial memory and concurrently decrease the release of acetylcholine in the dorsal hippocampus. nih.gov

Administration of 8-OH-DPAT was found to reverse both the memory impairment and the reduction in acetylcholine release induced by Δ9-THC. nih.gov

This finding suggests a functional antagonism between the activation of 5-HT1A receptors by 8-OH-DPAT and the activation of cannabinoid receptors by Δ9-THC. The mechanism likely involves the opposing influence of these two receptor systems on cholinergic neurons within the hippocampus. The ECS is known to modulate the release of several neurotransmitters, and the ability of 8-OH-DPAT to counteract a cannabinoid-induced effect highlights a significant point of cross-talk between these two major neuromodulatory systems.

| Interacting Compound | Effect of Interacting Compound Alone | Effect of 8-OH-DPAT Co-administration | Brain Region | Model System | Citation |

|---|---|---|---|---|---|

| Δ9-Tetrahydrocannabinol (Δ9-THC) | Impaired spatial memory; Decreased ACh release | Reversed both memory impairment and the decrease in ACh release | Dorsal Hippocampus | Rat | nih.gov |

Complex Interactions with Dopaminergic Pathways

The interaction between 8-OH-DPAT and the dopamine (B1211576) system is particularly complex, with research demonstrating both inhibitory and stimulatory effects depending on the specific brain region and context. Serotonin (B10506) is a well-established modulator of dopamine release, and the activation of 5-HT1A receptors by 8-OH-DPAT significantly impacts dopaminergic pathways.

Inhibitory Effects: